(5-Amino-2-methoxypyridin-3-yl)methanol
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Overview
Description
(5-Amino-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-methoxypyridine, undergoes substitution reactions to introduce the amino and hydroxymethyl groups .
Industrial Production Methods
Industrial production methods for (5-Amino-2-methoxypyridin-3-yl)methanol may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(5-Amino-2-methoxypyridin-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Amino-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Aminopyridine-5-methanol: Similar structure but different substitution pattern, affecting its reactivity and applications.
5-Methoxypyridin-3-yl)methanol: Lacks the amino group, which limits its use in certain biological applications.
Uniqueness
(5-Amino-2-methoxypyridin-3-yl)methanol is unique due to the combination of functional groups on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
IUPAC Name |
(5-amino-2-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBQXQGQYPWEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309468-30-0 |
Source
|
Record name | (5-amino-2-methoxypyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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